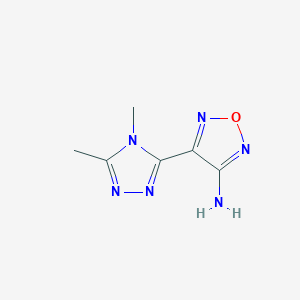
4-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-amine is a chemical compound that belongs to the class of triazole derivatives
Méthodes De Préparation
The synthesis of 4-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-amine typically involves the reaction of 4,5-dimethyl-1,2,4-triazole with appropriate reagents to form the oxadiazole ring. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Des Réactions Chimiques
4-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
4-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 4-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
4-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-amine can be compared with other similar compounds such as:
- 4-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)piperidine
- 4,5-Dimethyl-4H-1,2,4-triazol-3-yl 2-fluorobenzyl sulfide
- (4,5-dimethyl-4H-1,2,4-triazol-3-yl)methylamine
These compounds share structural similarities but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific combination of the triazole and oxadiazole rings, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C6H8N6O |
|---|---|
Poids moléculaire |
180.17 g/mol |
Nom IUPAC |
4-(4,5-dimethyl-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C6H8N6O/c1-3-8-9-6(12(3)2)4-5(7)11-13-10-4/h1-2H3,(H2,7,11) |
Clé InChI |
VVUKTWIQUUPHRI-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(N1C)C2=NON=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


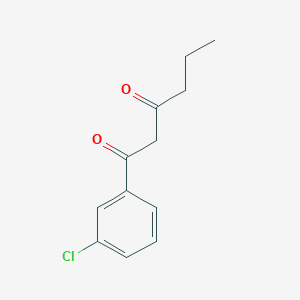
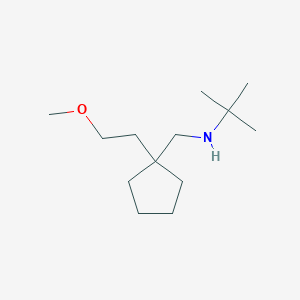
![Ethyl 5-[(methylamino)methyl]furan-2-carboxylate](/img/structure/B13478350.png)

![2-[7-(Hydroxymethyl)naphthalen-2-yl]acetonitrile](/img/structure/B13478358.png)
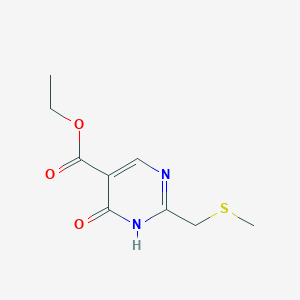
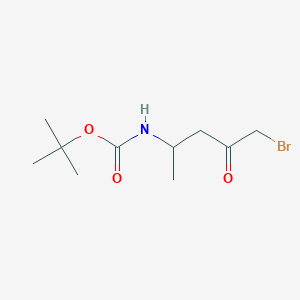
![N-[(5-bromo-1,3-thiazol-2-yl)methyl]-N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxybenzamide](/img/structure/B13478384.png)

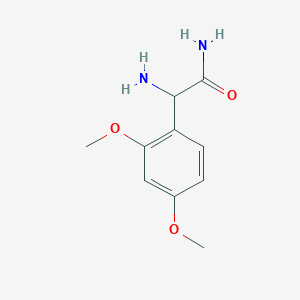
![4-[(3-cyano-4-methyl-1H-indol-7-yl)sulfamoyl]benzoic acid](/img/structure/B13478404.png)
![rac-(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B13478407.png)
![Tert-butyl 8-(hydroxymethyl)-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13478412.png)

